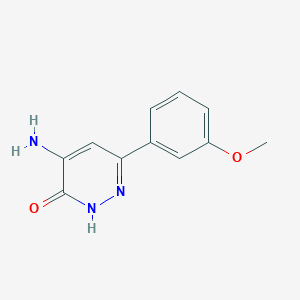

4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-3-(3-methoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-8-4-2-3-7(5-8)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGXEMDKRQTBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a four-step process, commencing with commercially available starting materials. It is important to note that the target molecule is expected to exist predominantly in its tautomeric form, 4-Amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one.

Synthesis Pathway Overview

The proposed synthesis of 4-Amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a four-step sequence involving the formation of a pyridazinone ring, followed by functionalization at the 4-position. The pathway is outlined below:

-

Step 1: Synthesis of 3-(3-methoxybenzoyl)acrylic acid (Intermediate 1)

-

Step 2: Synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one (Intermediate 2)

-

Step 3: Synthesis of 4-bromo-6-(3-methoxyphenyl)pyridazin-3(2H)-one (Intermediate 3)

-

Step 4: Synthesis of 4-amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one (Final Product)

Quantitative Data Summary

The following table summarizes the expected, though not experimentally verified for this specific molecule, quantitative data for each step of the synthesis. The data is extrapolated from similar reactions reported in the literature.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |

| 1 | 3-(3-methoxybenzoyl)acrylic acid | C₁₁H₁₀O₄ | 206.19 | 75-85 |

| 2 | 6-(3-methoxyphenyl)pyridazin-3(2H)-one | C₁₁H₁₀N₂O₂ | 202.21 | 80-90 |

| 3 | 4-bromo-6-(3-methoxyphenyl)pyridazin-3(2H)-one | C₁₁H₉BrN₂O₂ | 281.11 | 60-70 |

| 4 | 4-amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one | C₁₁H₁₁N₃O₂ | 217.22 | 50-60 |

Experimental Protocols

The following are detailed, representative experimental protocols for each step of the synthesis. These protocols are based on established methods for analogous compounds and should be adapted and optimized for the specific synthesis of 4-Amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one.

Step 1 & 2: One-Pot Synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one (Intermediate 2)

This procedure combines the formation of the γ-keto acid and its subsequent cyclization in a one-pot reaction.[1]

-

Reagents and Materials:

-

3-Methoxyacetophenone

-

Glyoxylic acid monohydrate

-

Hydrazine hydrate (80% solution)

-

Glacial acetic acid

-

Ethanol

-

-

Procedure:

-

To a solution of 3-methoxyacetophenone (1 equivalent) in glacial acetic acid, add glyoxylic acid monohydrate (1.1 equivalents).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the initial reaction, cool the mixture to approximately 80 °C and add hydrazine hydrate (1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux for an additional 8-12 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 6-(3-methoxyphenyl)pyridazin-3(2H)-one.

-

Step 3: Synthesis of 4-bromo-6-(3-methoxyphenyl)pyridazin-3(2H)-one (Intermediate 3)

This procedure is adapted from the bromination of similar pyridazinone cores.[2]

-

Reagents and Materials:

-

6-(3-methoxyphenyl)pyridazin-3(2H)-one

-

Bromine

-

Glacial acetic acid

-

47% Hydrobromic acid (HBr)

-

-

Procedure:

-

Dissolve 6-(3-methoxyphenyl)pyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.

-

Add a catalytic amount of 47% HBr.

-

Warm the mixture to 50 °C.

-

Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise over 30 minutes.

-

Stir the reaction mixture at 50 °C for 1.5-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a solution of sodium bisulfite to quench the excess bromine.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Step 4: Synthesis of 4-amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one (Final Product)

This amination is a nucleophilic aromatic substitution of the bromo-substituent.

-

Reagents and Materials:

-

4-bromo-6-(3-methoxyphenyl)pyridazin-3(2H)-one

-

Aqueous ammonia (28-30%) or ammonia in a sealed tube

-

A suitable solvent such as ethanol or dioxane

-

-

Procedure:

-

In a pressure vessel, dissolve 4-bromo-6-(3-methoxyphenyl)pyridazin-3(2H)-one (1 equivalent) in ethanol.

-

Add an excess of concentrated aqueous ammonia.

-

Seal the vessel and heat to 120-140 °C for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction vessel to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and collect the solid product by filtration.

-

Wash the product with water and dry.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one.

-

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical progression of the synthesis and a typical experimental workflow.

References

A Technical Guide to the Synthesis of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the novel synthesis methods for 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol. Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. This guide details the synthetic pathways, experimental protocols, and key data for the preparation of this specific pyridazinone derivative.

Introduction to Pyridazinone Synthesis

The pyridazinone core is a versatile scaffold found in numerous biologically active molecules. The synthesis of substituted pyridazinones often involves the cyclocondensation of a 1,4-dicarbonyl compound, or its synthetic equivalent, with hydrazine or a hydrazine derivative.[1][2] A common and effective strategy for the synthesis of 6-arylpyridazin-3(2H)-ones starts from an appropriately substituted acetophenone. This approach allows for the introduction of the desired aryl moiety at the 6-position of the pyridazinone ring. Subsequent functionalization of the pyridazinone ring, for instance, by introducing an amino group at the 4-position, can then be carried out to yield the target compound.

Primary Synthetic Pathway: From Substituted Acetophenone

A robust and frequently employed method for the synthesis of 6-arylpyridazin-3(2H)-ones involves a one-pot, multi-step reaction starting from a substituted acetophenone and glyoxylic acid, followed by cyclization with hydrazine hydrate.[3] This pathway can be adapted for the synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one, a key intermediate for the target molecule. The subsequent introduction of the amino group at the 4-position can be achieved through a nitration-reduction sequence.

Synthesis of the Intermediate: 6-(3-methoxyphenyl)pyridazin-3(2H)-one

The initial step involves the reaction of 3-methoxyacetophenone with glyoxylic acid to form a γ-keto acid, which is then cyclized in the presence of hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 3-methoxyacetophenone (1 equivalent) and glyoxylic acid (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid is prepared.

-

Reaction: The mixture is heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the initial reaction is complete, the mixture is cooled to room temperature, and hydrazine hydrate (1.2 equivalents) is added portion-wise. A catalytic amount of a mineral acid, such as HCl, may be added to facilitate the cyclization.

-

Work-up: The reaction mixture is then heated to reflux for another 6-8 hours. Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield pure 6-(3-methoxyphenyl)pyridazin-3(2H)-one.

Synthesis of this compound

The introduction of the amino group at the 4-position of the pyridazinone ring is a critical step. A common method involves the nitration of the 4-position followed by the reduction of the nitro group.

Experimental Protocol:

-

Nitration: The intermediate, 6-(3-methoxyphenyl)pyridazin-3(2H)-one (1 equivalent), is dissolved in a mixture of concentrated sulfuric acid and nitric acid at a low temperature (0-5 °C). The reaction mixture is stirred for 2-3 hours while maintaining the low temperature.

-

Work-up: The reaction is quenched by pouring it slowly onto crushed ice. The precipitated nitro-derivative is filtered, washed with water until neutral, and dried.

-

Reduction: The 4-nitro-6-(3-methoxyphenyl)pyridazin-3(2H)-one is then reduced to the corresponding amino derivative. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent like ethanol or methanol under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid can be employed.

-

Purification: After the reduction is complete, the catalyst is filtered off (in the case of catalytic hydrogenation), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 3-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | Liquid | N/A |

| 6-(3-methoxyphenyl)pyridazin-3(2H)-one | C₁₁H₁₀N₂O₂ | 202.21 | Solid | 175-177 |

| This compound | C₁₁H₁₁N₃O₂ | 217.22 | Solid | >200 (decomposes) |

Note: The melting point for the final product is an estimate based on similar compounds and may vary.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic workflows described above.

References

A Technical Guide to the Chemical Properties and Synthetic Methodologies of 4-Aminopyridazin-3-ol Derivatives

Introduction to Pyridazinone Scaffolds

The pyridazinone core is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] Derivatives of this scaffold have been investigated for their potential as analgesic, anti-inflammatory, antibacterial, antifungal, anticonvulsant, antidepressant, and cardiotonic agents.[1][2] The chemical versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. The 4-amino substitution, in particular, has been explored for its potential to modulate biological activity.[4]

General Chemical Properties of 4-Aminopyridazin-3-ol Derivatives

Based on related structures, the chemical properties of 4-amino-6-arylpyridazin-3-ol derivatives can be inferred. These compounds are typically crystalline solids with moderate to high melting points. The presence of the amino and hydroxyl groups imparts both hydrogen bond donor and acceptor capabilities, influencing their solubility in various solvents.

Spectroscopic Characterization: The structural elucidation of pyridazinone derivatives is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectra are expected to show characteristic signals for the aromatic protons of the phenyl ring, as well as signals for the pyridazinone ring protons and the amino group.

-

¹³C NMR spectra will display distinct resonances for the carbonyl carbon, the carbon atoms of the pyridazinone and phenyl rings.[5][6]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those corresponding to the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=O stretching of the pyridazinone ring, and C=C and C-N stretching vibrations.[6]

-

Mass Spectrometry (MS): Mass spectral analysis provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[5][6]

Quantitative Data for Related Pyridazinone Derivatives

While specific data for 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol is unavailable, the following table summarizes data for structurally related compounds to provide a comparative reference.

| Compound Name | Molecular Formula | Melting Point (°C) | Reference |

| 3-amino-6-chloropyridazine | C₄H₄ClN₃ | Not specified | [7] |

| 5‐acetyl‐2‐ethyl‐6‐methyl‐4‐nitropyridazin‐3(2H)‐one | C₉H₁₁N₃O₄ | 103–107 | [7] |

| N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)formamide | C₂₀H₁₈N₂O₂ | 240–241 | [8] |

| N-Benzyl-N-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)formamide | C₁₈H₁₆N₂O₂S | 230–231 | [8] |

Note: This table presents data for related pyridazinone and pyridazine structures to illustrate the general physical properties of this class of compounds.

Generalized Experimental Protocol for Synthesis

The synthesis of 4-aminopyridazin-3-ol derivatives often involves a multi-step process. A general synthetic route can be conceptualized based on established methodologies for similar compounds.[5][7]

Step 1: Synthesis of a Dihydropyridazinone Intermediate A common starting point is the condensation reaction between an appropriate β-ketoacid or a related precursor with hydrazine hydrate or a substituted hydrazine. This reaction typically proceeds under reflux in a suitable solvent like ethanol to form the pyridazinone ring.

Step 2: Introduction of the Amino Group The introduction of an amino group at the 4-position can be achieved through various methods. One approach involves the nitration of the pyridazinone ring, followed by the reduction of the nitro group to an amino group. The displacement of a suitable leaving group, such as a halogen, at the 4-position with an amine is another viable strategy.[7]

Step 3: Functionalization of the Pyridazinone Ring Further modifications, such as the introduction of the 3-methoxyphenyl group at the 6-position, can be accomplished via cross-coupling reactions, such as the Suzuki coupling, with the corresponding boronic acid.

General Purification and Characterization: The synthesized compounds are typically purified using techniques like recrystallization or column chromatography. The structure and purity of the final products are then confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.[5][6][9]

Conceptual Workflow for Novel Pyridazinone Derivative Drug Discovery

The following diagram illustrates a general workflow for the discovery and preclinical evaluation of a novel pyridazinone derivative.

Caption: A conceptual workflow for the discovery of novel pyridazinone-based drug candidates.

This guide provides a foundational understanding of the chemical properties and synthetic strategies for 4-aminopyridazin-3-ol derivatives, based on the available literature for this class of compounds. Further experimental investigation is required to elucidate the specific properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. sarpublication.com [sarpublication.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. flore.unifi.it [flore.unifi.it]

- 8. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel pyridazinone derivative, 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol. The data and protocols presented herein are synthesized from established methodologies for analogous compounds and serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of similar molecular entities.

Molecular Structure

Chemical Formula: C₁₁H₁₁N₃O₂ Molecular Weight: 217.23 g/mol IUPAC Name: 4-Amino-6-(3-methoxyphenyl)pyridazin-3(2H)-one

The structure of this compound, featuring a pyridazinone core substituted with an amino group and a 3-methoxyphenyl group, suggests potential applications in medicinal chemistry, warranting detailed spectroscopic analysis for unambiguous identification and quality control.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic techniques. These values are representative and based on the analysis of structurally similar pyridazinone and methoxyphenyl derivatives.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | m | 2H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~6.9 | s | 1H | Pyridazine-H |

| ~6.5 | br s | 2H | -NH₂ |

| ~3.8 | s | 3H | -OCH₃ |

| ~11.5 | br s | 1H | -NH (lactam) |

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O (lactam) |

| ~160.0 | Ar-C-O |

| ~150.0 | C-NH₂ |

| ~145.0 | C-Ar |

| ~130.0 | Ar-CH |

| ~125.0 | Pyridazine-C |

| ~120.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~110.0 | Ar-CH |

| ~55.0 | -OCH₃ |

Table 3: FT-IR Spectroscopic Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amino and lactam) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic -OCH₃) |

| ~1660 | Strong | C=O stretch (lactam) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Medium | C-N stretch |

Table 4: Mass Spectrometry Data (Representative)

| m/z | Ion |

| 217.08 | [M]⁺ |

| 218.09 | [M+H]⁺ |

Table 5: UV-Vis Spectroscopic Data (Representative)

| λmax (nm) | Solvent |

| ~280, ~350 | Methanol |

Experimental Protocols

The following are detailed experimental protocols for the spectroscopic characterization of this compound, based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 0 to 200 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal prior to sample analysis.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas temperature of 250-350 °C.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

-

Record the UV-Vis spectrum from 200 to 800 nm.

-

Use the pure solvent as a blank to zero the instrument.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic characterization process.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol and Related Pyridazinone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific compound this compound is limited. This guide provides a comprehensive overview of the potential mechanisms of action based on the well-established biological activities of the broader class of pyridazinone derivatives, to which this compound belongs.

Introduction

The pyridazinone scaffold is recognized as a "wonder nucleus" in medicinal chemistry due to the diverse and significant pharmacological activities exhibited by its derivatives.[1][2] These compounds are a class of heterocyclic organic molecules that have been extensively investigated for their therapeutic potential across various disease areas, including inflammation, cancer, and cardiovascular disorders.[2][3][4] The versatility of the pyridazinone ring allows for substitutions at multiple positions, leading to a wide array of derivatives with distinct biological profiles.[3] This guide will delve into the core mechanisms of action attributed to this class of compounds, with a particular focus on the potential activities of 4-amino-6-arylpyridazin-3-one structures.

Potential Mechanisms of Action

Based on extensive research on analogous compounds, the mechanism of action for this compound can be postulated to involve one or more of the following pathways:

Anti-inflammatory and Analgesic Effects

Pyridazinone derivatives are well-documented for their potent anti-inflammatory and analgesic properties.[5][6] The primary mechanisms underpinning these effects are believed to be:

-

Cyclooxygenase (COX) Inhibition: Certain pyridazinone derivatives act as selective inhibitors of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Dual inhibition of both COX and 5-lipoxygenase (5-LOX) has also been reported, which would additionally reduce the production of pro-inflammatory leukotrienes.[1][7]

-

Phosphodiesterase-4 (PDE-4) Inhibition: Some heterocyclic-fused pyridazinones have been shown to inhibit PDE-4.[1] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a role in modulating inflammation. Inhibition of PDE-4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory cytokines.

Anticancer Activity

A significant number of pyridazinone derivatives have demonstrated promising anticancer activity through various mechanisms:[8][9]

-

Kinase Inhibition: This is one of the most prominent anticancer mechanisms for this class of compounds. Pyridazinone derivatives have been identified as inhibitors of several key kinases involved in cancer cell proliferation, survival, and angiogenesis, including:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this tyrosine kinase blocks angiogenesis, the formation of new blood vessels that tumors need to grow.[8][10]

-

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): This kinase is involved in the necroptosis signaling pathway, and its inhibition is a therapeutic target for inflammatory diseases and certain cancers.[11]

-

Cyclin-Dependent Kinases (CDKs): Derivatives have been developed as CDK2 inhibitors, which play a crucial role in cell cycle regulation. Inhibition leads to cell cycle arrest and apoptosis.[12]

-

p38 MAP Kinase: This kinase is involved in cellular responses to stress and inflammation and is a target for both anti-inflammatory and anticancer therapies.

-

-

Tubulin Polymerization Inhibition: Some pyridazinone derivatives can inhibit the polymerization of tubulin, a key component of microtubules.[4] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[13]

-

Modulation of Apoptotic Pathways: Certain compounds have been shown to induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[8]

Cardiovascular Effects

Pyridazinone derivatives have also been investigated for their cardiovascular effects, primarily as:

-

Vasorelaxants: Some derivatives have demonstrated potent vasorelaxant activity. The proposed mechanism involves the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression, leading to increased production of nitric oxide (NO), a key signaling molecule in vasodilation.[14]

-

Cardiotonic Agents: Certain pyridazinones, such as levosimendan and pimobendan, are known to act as calcium sensitizers and/or PDE-III inhibitors, leading to increased cardiac contractility.[2]

Quantitative Data for Pyridazinone Derivatives

The following tables summarize the reported biological activities of various pyridazinone derivatives.

Table 1: Kinase Inhibitory Activity of Pyridazinone Derivatives

| Compound Class | Target Kinase | IC50 / Kd | Reference |

| 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives | RIPK1 | IC50 = 59.8 nM, Kd = 3.5 nM | [11] |

| Pyrazol-4-yl pyridazinone derivatives | c-Met | - | [4] |

| 3,6-disubstituted pyridazines | CDK2 | - | [12] |

| Pyrazolo[3,4-d]pyridazinone derivatives | FGFR | - | [4] |

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives

| Compound Class | Target Enzyme | IC50 | Reference | | :--- | :--- | :--- |[7] | | Pyridazine-based sulphonamides | 5-LOX | 2 - 7 µM |[7] | | 3-hydroxy-6-oxopyridazine | 5-LOX | 2 µM |[7] | | Ethanosulfonate pyridazine derivatives | 5-LOX | 2.5 µM |[7] |

Table 3: Vasorelaxant Activity of Pyridazinone Derivatives

| Compound Class | Metric | Value | Reference |

| Pyridazin-3-one with thiosemicarbazide side chains | EC50 | 0.0025 - 2.9480 µM | [14] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating pyridazinone derivatives are provided below.

Kinase Inhibition Assay (General Protocol)

This protocol is representative of assays used to determine the inhibitory activity of compounds against a specific kinase.

-

Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. g. Measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.[6][9]

-

Animals: Wistar rats of a specific weight range.

-

Procedure: a. Fast the animals overnight with free access to water. b. Administer the test compound or vehicle (control) orally or intraperitoneally at a specified dose. c. After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat. d. Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

This assay is used to determine the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[12]

-

Cells and Reagents: Human cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, fetal bovine serum, MTT or SRB reagent, and test compound.

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). c. Add the MTT or SRB reagent and incubate according to the specific protocol. d. Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB). e. Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for the discovery of pyridazinone-based therapeutic agents.

Caption: Generalized Kinase Inhibition Pathway.

Caption: Anti-inflammatory Mechanism via COX/LOX Inhibition.

Caption: General Experimental Workflow.

Conclusion

References

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4] triazolo [3,4-b][1,3,4] thiadiazine, a novel tubulin inhibitor, evokes G2/M cell cycle arrest and apoptosis in SGC-7901 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of biological activities upon its derivatives. Compounds incorporating this core structure have demonstrated significant potential in the development of novel therapeutic agents across various disease areas, including oncology, inflammation, and cardiovascular disorders. This technical guide focuses on the biological activity of a specific derivative, 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, and its closely related analogs. While direct and extensive research on this exact molecule is limited, this document synthesizes the available data on structurally similar compounds to provide a comprehensive overview of its potential pharmacological profile, mechanisms of action, and the experimental methodologies crucial for its evaluation.

The core structure, characterized by a di-substituted pyridazin-3-ol ring, offers a versatile platform for chemical modification, enabling the fine-tuning of its biological effects. The presence of an amino group at the 4-position and a methoxyphenyl group at the 6-position suggests potential interactions with various biological targets, a hypothesis supported by findings from related compounds.

Biological Activities of Structurally Related Pyridazinone Derivatives

Research into pyridazinone derivatives has revealed a diverse range of pharmacological activities. The primary areas of interest for compounds structurally analogous to this compound include anticancer, anti-inflammatory, and kinase inhibitory activities.

Anticancer Activity

A significant body of research highlights the anticancer potential of pyridazinone derivatives. These compounds have been shown to exert cytotoxic and antiproliferative effects against a variety of human cancer cell lines. For instance, certain 6-aryl-pyridazin-3(2H)-one derivatives have demonstrated potent growth inhibition against leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer cell lines[1]. The anticancer mechanism for some of these compounds involves the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax, and downregulation of the anti-apoptotic gene Bcl-2[2][3].

Fatty Acid-Binding Protein 4 (FABP4) Inhibition

Recent studies have identified 4-amino-pyridazin-3(2H)-one derivatives as promising inhibitors of Fatty Acid-Binding Protein 4 (FABP4)[4][5]. FABP4 is a key player in lipid metabolism and has been implicated in various diseases, including metabolic syndrome and cancer[4][5]. The inhibition of FABP4 by pyridazinone-based compounds presents a novel therapeutic strategy, and quantitative data from these studies provide a benchmark for assessing the potential of this compound in this context.

Anti-inflammatory and Analgesic Activity

The pyridazinone scaffold is also associated with significant anti-inflammatory and analgesic properties[6][7]. Derivatives have been shown to exhibit potent antinociceptive effects in various preclinical models[7]. This activity is often attributed to the modulation of inflammatory pathways, suggesting that this compound could be explored for its potential in treating inflammatory conditions.

Quantitative Data Summary

To facilitate a comparative analysis, the following tables summarize the quantitative biological data for structurally related pyridazinone derivatives.

Table 1: Anticancer Activity of 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones [1]

| Compound | Cancer Cell Line | GI₅₀ (µM) |

| 2h | Leukemia (SR) | < 0.1 |

| Non-Small Cell Lung (NCI-H522) | < 0.1 | |

| Leukemia (CCRF-CEM) | < 1.0 | |

| Leukemia (HL-60(TB)) | < 1.0 | |

| Leukemia (K-562) | < 1.0 | |

| Leukemia (MOLT-4) | < 1.0 | |

| Leukemia (RPMI-8226) | < 1.0 | |

| Non-Small Cell Lung (NCI-H460) | < 1.0 | |

| Colon (HCT-116) | < 1.0 | |

| Colon (HCT-15) | < 1.0 | |

| Colon (HT29) | < 1.0 | |

| Colon (KM12) | < 1.0 | |

| Colon (SW-620) | < 1.0 | |

| CNS (SF-295) | < 1.0 | |

| Melanoma (MALME-3M) | < 1.0 | |

| Melanoma (M14) | < 1.0 | |

| Melanoma (MDA-MB-435) | < 1.0 | |

| Melanoma (SK-MEL-5) | < 1.0 | |

| Ovarian (OVCAR-3) | < 1.0 | |

| Ovarian (NCI/ADR-RES) | < 1.0 | |

| Breast (MCF7) | < 1.0 |

Table 2: FABP4 Inhibitory Activity of 4-Amino-pyridazin-3(2H)-one Derivatives [5]

| Compound | IC₅₀ (µM) |

| 14e | 1.57 |

| Arachidonic acid (Positive Control) | 3.30 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyridazinone derivatives. These protocols can serve as a foundation for designing studies on this compound.

Synthesis of 6-(Aryl)-pyridazin-3(2H)-one Derivatives[1]

-

Starting Materials: Appropriate aroylacrylic acid and 4-hydrazinobenzenesulfonamide hydrochloride.

-

Reaction: A mixture of the aroylacrylic acid and 4-hydrazinobenzenesulfonamide hydrochloride is prepared in ethanol.

-

Reflux: The reaction mixture is refluxed for a specified period.

-

Isolation: The product is isolated through filtration and purified by recrystallization.

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, ¹H-NMR, and mass spectrometry.

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)[1]

-

Cell Lines: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Cell Plating: Cells are seeded in 96-well microtiter plates and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

-

Assay: The sulforhodamine B (SRB) assay is used to determine cell viability. The optical density is read on an automated plate reader.

-

Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition) is calculated from dose-response curves.

FABP4 Inhibition Assay[5]

-

Principle: A fluorescence-based assay using a fluorescently labeled fatty acid probe that binds to FABP4. Inhibition is measured by the displacement of the probe by the test compound.

-

Reagents: Recombinant human FABP4, fluorescent fatty acid probe (e.g., ADIFAB2), and the test compounds.

-

Procedure:

-

FABP4 is incubated with the fluorescent probe in a buffer solution.

-

The test compound is added at various concentrations.

-

The fluorescence intensity is measured after an incubation period.

-

A decrease in fluorescence indicates displacement of the probe and inhibition of FABP4.

-

-

Data Analysis: The IC₅₀ (concentration causing 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological evaluation and mechanism of action of pyridazinone derivatives.

Caption: General workflow for the synthesis and biological evaluation of pyridazinone derivatives.

Caption: Proposed anticancer mechanism of action for certain pyridazinone derivatives.

Conclusion and Future Directions

The collective evidence from studies on structurally related pyridazinone derivatives strongly suggests that this compound is a compound of significant interest for further pharmacological investigation. The established anticancer, anti-inflammatory, and kinase inhibitory activities of the pyridazinone scaffold provide a solid foundation for exploring the therapeutic potential of this specific analog.

Future research should focus on the targeted synthesis and comprehensive biological evaluation of this compound. This would involve in vitro screening against a broad panel of cancer cell lines, assessment of its inhibitory activity against relevant kinases and other molecular targets like FABP4, and detailed mechanistic studies to elucidate its mode of action. Promising in vitro results would then warrant further investigation in preclinical in vivo models to evaluate its efficacy and safety profile. The insights gained from such studies will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutics.

References

- 1. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. flore.unifi.it [flore.unifi.it]

- 6. Synthesis and biological evaluation of some new pyridazinone derivatives | Semantic Scholar [semanticscholar.org]

- 7. sarpublication.com [sarpublication.com]

Potential Therapeutic Targets of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide delves into the potential therapeutic targets of a specific pyridazinone derivative, 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, and its analogs. While direct experimental data for this particular compound is limited in publicly available literature, extensive research on the broader class of pyridazinone derivatives has revealed significant potential in oncology and inflammatory diseases. This document summarizes the key findings, focusing on identified protein targets, associated signaling pathways, and available quantitative data to guide further research and drug development efforts. We will explore its potential as an inhibitor of key kinases such as VEGFR-2 and c-Met, its possible role in modulating inflammatory pathways through COX-2 and PDE4 inhibition, and its potential as a proteasome inhibitor.

Introduction

Pyridazinone and its derivatives are heterocyclic compounds that have garnered considerable attention from the scientific community due to their diverse pharmacological properties.[1] These compounds are recognized for their potential applications as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][2][3] The structural versatility of the pyridazinone core allows for modifications that can be tailored to interact with a variety of biological targets with high affinity and selectivity. This guide focuses on elucidating the potential therapeutic avenues for this compound by examining the established activities of structurally related compounds.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of analogous pyridazinone derivatives, several key proteins have been identified as potential therapeutic targets for this compound.

Kinase Inhibition: Targeting Cancer Progression

Kinases are a crucial class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention. Pyridazinone derivatives have shown significant promise as inhibitors of several key kinases involved in tumor growth, angiogenesis, and metastasis.

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Several pyridazinone derivatives have been identified as potent VEGFR-2 inhibitors.[4][6]

Signaling Pathway:

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and angiogenesis.[7][8] Overexpression of c-Met is associated with poor prognosis in various cancers. Pyridazinone derivatives have been developed as potent and selective c-Met inhibitors.[8][9]

Signaling Pathway:

Modulation of Inflammatory Pathways

Chronic inflammation is a known driver of various diseases, including cancer. Pyridazinone derivatives have demonstrated anti-inflammatory properties through the inhibition of key enzymes in inflammatory pathways.

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10][11] Selective COX-2 inhibitors are effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[10][11][12][13]

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammation.[2][14] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. Pyridazinone derivatives have been reported as PDE4 inhibitors.[2][14][15][16][17]

Proteasome Inhibition

The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins and is crucial for maintaining cellular homeostasis.[3] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.[3] Some pyridazinone derivatives have been shown to exhibit proteasome inhibitory activity.[3][18]

Quantitative Data on Pyridazinone Derivatives

Table 1: Kinase Inhibitory Activity of Pyridazinone Derivatives

| Compound Class | Target | IC50 / Activity | Reference |

| Pyridazinone Derivatives | VEGFR-2 | IC50 = 0.24 µM - 1.33 nM | [4] |

| 6-Aryl-2-(3-(heteroarylamino)benzyl)pyridazinones | c-Met | IC50 = 3.9 nM | [8][9] |

| Pyrazolo[3,4-b]pyridine Derivatives | c-Met | IC50 = 0.39 nM - 0.92 nM | [19] |

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives

| Compound Class | Target | IC50 / Activity | Reference |

| Pyridazinone & Pyridazinthione Derivatives | COX-2 | IC50 = 43.84 nM - 67.23 nM | [10][12] |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | IC50 = 251 nM | [2][14] |

| Pyrrolo[2,3-d]pyridazinone Derivatives | PDE4B | IC50 = 0.32 µM | [17] |

Table 3: Proteasome Inhibitory Activity of Pyridazinone Derivatives

| Compound Class | Target | Activity | Reference |

| Functionalized Pyridazinone | T. cruzi Proteasome | Potent inhibition | [18] |

| Pyr-1 (a pyridazinone derivative) | Proteasome | Impairs proteasome activity | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the validation and advancement of preclinical research. Below are generalized methodologies for key assays relevant to the potential targets of this compound.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Workflow:

Methodology:

-

Reagent Preparation: Recombinant human kinase (e.g., VEGFR-2, c-Met), a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer. The test compound is serially diluted.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound in a microplate well.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection: The reaction is stopped, and the remaining ATP or the phosphorylated product is quantified using a detection reagent. This can be done through various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based assays.

-

Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of a compound against COX-1 and COX-2 isoforms.

Methodology:

-

Enzyme and Compound Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used. The test compound is prepared in a suitable solvent and serially diluted.

-

Incubation: The enzyme is pre-incubated with the test compound at room temperature for a specified time.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: The reaction is stopped after a defined incubation period by adding a quenching solution (e.g., HCl).

-

Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The IC50 values for both COX-1 and COX-2 are calculated, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is determined.[10][11][20]

PDE4 Inhibition Assay

Objective: To measure the ability of a compound to inhibit the enzymatic activity of PDE4.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the substrate, cAMP, are prepared in an assay buffer.

-

Reaction: The test compound is incubated with the PDE4 enzyme, followed by the addition of cAMP to initiate the reaction.

-

Hydrolysis and Detection: The PDE4 enzyme hydrolyzes cAMP to AMP. The amount of AMP produced is then converted to ADP and subsequently to ATP. The ATP is quantified using a luciferase/luciferin-based system, where the light output is proportional to the amount of ATP.

-

Data Analysis: The reduction in signal in the presence of the inhibitor is used to calculate the percent inhibition and subsequently the IC50 value.[2][14]

Proteasome Activity Assay

Objective: To assess the inhibitory effect of a compound on the chymotrypsin-like activity of the 20S proteasome.

Methodology:

-

Reagent Preparation: Purified human 20S proteasome and a fluorogenic substrate (e.g., Suc-LLVY-AMC) are used. The test compound is serially diluted.

-

Reaction: The proteasome is incubated with the test compound in an assay buffer.

-

Substrate Addition: The fluorogenic substrate is added to initiate the reaction.

-

Detection: The cleavage of the substrate by the proteasome releases a fluorescent molecule (AMC), which is detected using a fluorescence plate reader at an excitation/emission wavelength of 380/460 nm.

-

Data Analysis: The rate of fluorescence increase is measured, and the percent inhibition is calculated to determine the IC50 value.[21]

Conclusion and Future Directions

The extensive body of research on pyridazinone derivatives strongly suggests that this compound holds significant therapeutic potential, particularly in the fields of oncology and inflammation. The primary candidate targets for this compound include VEGFR-2, c-Met, COX-2, PDE4, and the proteasome. The provided quantitative data for analogous compounds serves as a strong rationale for initiating a comprehensive preclinical evaluation of this compound.

Future research should focus on:

-

Synthesis and In Vitro Profiling: The synthesis of this compound followed by in vitro screening against a panel of kinases, inflammatory enzymes, and the proteasome is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure will help in optimizing potency and selectivity for the identified targets.

-

Cell-Based Assays: Evaluation of the compound's effect on cancer cell proliferation, apoptosis, and inflammatory cytokine production in relevant cell lines.

-

In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo models of cancer and inflammation to assess their therapeutic efficacy and pharmacokinetic properties.

-

Patent Landscape Analysis: A thorough analysis of the patent literature, particularly from companies like NiKang Therapeutics who are active in this space, may provide further insights into the development of related compounds.[22][23]

By leveraging the existing knowledge base and employing a systematic drug discovery approach, the therapeutic potential of this compound can be fully elucidated, potentially leading to the development of a novel therapeutic agent.

References

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 11. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. iris.unito.it [iris.unito.it]

- 22. patents.justia.com [patents.justia.com]

- 23. nikangtx.com [nikangtx.com]

In Vitro Evaluation of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The compound 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol belongs to the pyridazinone class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While a comprehensive in vitro evaluation and a detailed technical guide specifically for this compound are not extensively documented in publicly available literature, this whitepaper aims to provide a foundational understanding based on the activities of structurally related pyridazinone derivatives. This guide will touch upon potential biological targets, relevant experimental protocols, and hypothetical signaling pathways that could be modulated by this class of compounds.

I. Potential Biological Activities and Data Presentation

Pyridazinone derivatives have been investigated for a range of biological activities, including their roles as enzyme inhibitors and receptor modulators. For instance, certain pyridazinone-based molecules have been explored as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target implicated in metabolic diseases and cancer.[1] Other related structures have been synthesized and evaluated for their vasorelaxant properties, suggesting a potential role in cardiovascular applications.[2]

Should in vitro studies be conducted on this compound, the following tables provide a template for how quantitative data from such evaluations could be presented for clear comparison.

Table 1: Hypothetical Enzyme Inhibition Data

| Target Enzyme | IC50 (µM) | Ki (µM) | Assay Type |

| Target X | Data | Data | e.g., FRET-based |

| Target Y | Data | Data | e.g., Luminescence-based |

Table 2: Hypothetical Cytotoxicity Data

| Cell Line | CC50 (µM) | Assay Type |

| e.g., HEK293 | Data | e.g., MTT assay |

| e.g., HepG2 | Data | e.g., CellTiter-Glo |

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols that could be adapted for the evaluation of this compound.

A. FABP4 Inhibition Assay Protocol

A common method to assess FABP4 inhibitory activity involves a fluorescence displacement assay.[1]

-

Reagents and Materials : Recombinant human FABP4 protein, a fluorescent probe that binds to the FABP4 active site (e.g., a fluorescently labeled fatty acid), test compound (this compound), and assay buffer.

-

Procedure :

-

Prepare a solution of FABP4 and the fluorescent probe in the assay buffer.

-

Add varying concentrations of the test compound to the wells of a microplate.

-

Add the FABP4-probe complex to the wells.

-

Incubate the plate at a specified temperature for a set period.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis : A decrease in fluorescence signal indicates displacement of the probe by the test compound, signifying inhibition. The IC50 value, the concentration of the compound that causes 50% inhibition, can be calculated by fitting the data to a dose-response curve.

B. Vasorelaxation Assay Protocol

To evaluate the vasorelaxant effects, ex vivo studies using isolated aortic rings are often employed.[2]

-

Tissue Preparation : Isolate the thoracic aorta from a suitable animal model (e.g., rat) and cut it into rings.

-

Experimental Setup : Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Procedure :

-

Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the changes in tension using an isometric force transducer.

-

-

Data Analysis : The relaxation response is expressed as a percentage of the pre-contraction. The EC50 value, the concentration of the compound that causes 50% of the maximal relaxation, can be determined.

III. Signaling Pathways and Visualizations

Based on the activities of related compounds, this compound could potentially modulate signaling pathways involved in vasodilation. One such pathway involves the inhibition of calcium influx in vascular smooth muscle cells.

Caption: Hypothetical mechanism of vasorelaxation.

The following diagram illustrates a general workflow for the in vitro evaluation of a novel compound.

Caption: General experimental workflow.

Disclaimer: The information provided in this document is for informational purposes only and is based on the biological activities of structurally related compounds. Extensive experimental validation is required to ascertain the specific in vitro profile of this compound.

References

- 1. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) studies of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationship (SAR) of 4-amino-6-arylpyridazin-3-one derivatives, a scaffold of significant interest in medicinal chemistry. While direct comprehensive studies on 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol are limited in publicly available literature, this document synthesizes SAR data from closely related 4-amino-6-arylpyridazin-3-one analogs to provide a foundational understanding for researchers in drug discovery and development. The insights presented herein are extrapolated from studies on various biological targets, primarily focusing on kinase inhibition.

Core Structure and Points of Modification

The fundamental 4-amino-6-arylpyridazin-3-one scaffold offers several key positions for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. The primary points for derivatization include:

-

The 4-Amino Group: Substitution on this amine can significantly impact potency and selectivity.

-

The 6-Aryl Ring: Modifications on this ring system influence target engagement and physicochemical properties.

-

The Pyridazinone Core: While less commonly modified, alterations to the core heterocycle can affect the overall conformation and properties of the molecule.

Structure-Activity Relationship Insights

SAR studies on related pyridazinone derivatives have revealed several key trends that can guide the design of novel analogs. These observations are summarized below and the corresponding data from various studies are presented in Table 1.

Modifications at the 4-Amino Position

The nature of the substituent at the 4-amino position is critical for potent biological activity. In many kinase inhibitor series, this position is involved in crucial hydrogen bonding interactions with the hinge region of the kinase domain.

-

Small, polar groups are often favored. Unsubstituted amino or small alkylamino groups can be beneficial for activity.

-

Introduction of larger or more complex moieties can either enhance or diminish activity depending on the specific target and the available space in the binding pocket. For instance, in a series of pyrido-pyridazinone derivatives targeting FER kinase, the presence of a (1R,2S)-2-aminocyclohexyl group at a related position was shown to be crucial for high activity, highlighting the importance of stereochemistry and specific interactions.

Modifications at the 6-Aryl Position

The substituent pattern on the 6-aryl ring plays a significant role in modulating potency and selectivity. This ring often extends into a hydrophobic pocket of the target protein.

-

Electron-donating and electron-withdrawing groups at the meta and para positions of the aryl ring have been explored. The optimal substitution depends on the specific electronic and steric requirements of the target. For example, in a series of c-Met inhibitors, a 6-aryl group was a key feature of the pharmacophore.

-

Introduction of heteroaryl rings in place of the phenyl ring can introduce additional hydrogen bond donors or acceptors, potentially improving potency and selectivity, as well as modifying physicochemical properties like solubility.

Quantitative Data Summary

The following table summarizes the quantitative data from SAR studies of various 4-amino-6-arylpyridazin-3-one analogs and related pyridazinone derivatives against different biological targets.

Table 1: Structure-Activity Relationship Data of Pyridazinone Derivatives

| Compound ID | Core Scaffold | R1 (at 4-position) | R2 (at 6-position) | Target | IC50 (nM) |

| Series A (c-Met Inhibitors) | 6-Aryl-pyridazinone | Varied Amino Moieties | Substituted Phenyl | c-Met | 15 - 550 |

| Series B (FER Kinase Inhibitors) | Pyrido-pyridazinone | (1R,2S)-2-aminocyclohexylamino | Phenyl | FER | 0.5 - 100 |

| Series C (FABP4 Inhibitors) | 4-Amino-pyridazin-3(2H)-one | Amino | Phenyl | FABP4 | 1570 |

| Series D (Anticancer Agents) | 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | - | 4-chlorophenyl | Leukemia (SR) | <100 |

| Series D (Anticancer Agents) | 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | - | 3,4,5-trimethoxyphenyl | Non-small cell lung (NCI-H522) | <100 |

Note: Data is compiled from multiple sources on related but not identical scaffolds to provide a general overview of SAR trends.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 4-amino-6-arylpyridazin-3-one core and representative biological assays.

General Synthesis of 4-Amino-6-arylpyridazin-3(2H)-ones

The synthesis of 4-amino-6-arylpyridazin-3(2H)-ones typically involves a multi-step sequence starting from readily available materials. A general synthetic route is outlined below:

-

Synthesis of β-aroylacrylic acid: This intermediate is commonly prepared by the Friedel-Crafts acylation of an aromatic compound with maleic anhydride.

-

Formation of the pyridazinone ring: The β-aroylacrylic acid is then reacted with hydrazine hydrate to form the 6-aryl-4,5-dihydropyridazin-3(2H)-one.

-

Introduction of the 4-amino group: This can be achieved through various methods, such as bromination at the 4-position followed by nucleophilic substitution with an amine, or through nitrosation followed by reduction.

A more specific protocol for a related series of 4-amino-pyridazin-3(2H)-ones involved the displacement of a nitro group with a suitable amine.

Detailed Protocol for Amination: To a solution of the 4-nitro-pyridazin-3(2H)-one intermediate in ethanol, the appropriate alkyl- or heteroarylamine is added. The reaction mixture is stirred at room temperature for a duration ranging from 30 minutes to 2 hours. For less reactive amines, the mixture may be refluxed for 3 hours. After cooling, the final product is collected by filtration and can be further purified by recrystallization from ethanol.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is a crucial step in the SAR evaluation. A common method is a radiometric filter-binding assay or a fluorescence-based assay.

General Protocol for a Kinase Assay:

-

Preparation of Reagents: Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT), a solution of the kinase, the substrate (e.g., a specific peptide), and ATP (containing a radiolabel like ³²P or ³³P, or a fluorescent probe).

-

Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiation of Reaction: Start the reaction by adding the ATP solution.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane). For radiometric assays, wash the filter to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a representative signaling pathway where pyridazinone derivatives might act and a general workflow for their discovery and evaluation.

The Emergence of 4-Amino-6-arylpyridazin-3(2H)-ones as a Promising Scaffold for Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the fields of oncology and inflammation. Within the vast landscape of heterocyclic chemistry, the pyridazinone core has garnered significant attention due to its versatile biological activities. This technical guide focuses on a specific, promising chemotype: 4-Amino-6-arylpyridazin-3(2H)-ones . We delve into the synthesis, potential kinase inhibitory activities, and the experimental methodologies crucial for the evaluation of this compound class. While direct and extensive research on this specific scaffold as kinase inhibitors is still emerging, this guide consolidates available information on its synthesis and draws logical parallels from structurally related compounds that have demonstrated significant kinase inhibitory potential.

The 4-Amino-6-arylpyridazin-3(2H)-one Core: A Scaffold of Interest

The 4-Amino-6-arylpyridazin-3(2H)-one scaffold is characterized by a pyridazinone ring substituted with an amino group at the C4 position and an aryl group at the C6 position. This arrangement of functional groups provides a unique three-dimensional structure with multiple points for potential interaction with the ATP-binding pocket of various kinases. The amino group can act as a hydrogen bond donor, the pyridazinone carbonyl as a hydrogen bond acceptor, and the aryl group can engage in hydrophobic and pi-stacking interactions.

General Synthetic Methodologies

The synthesis of the 4-Amino-6-arylpyridazin-3(2H)-one core can be achieved through several synthetic routes. A common and effective method involves the use of hydrazine hydrate to introduce the amino group at the C4 position of a suitable precursor.

Synthesis of the 4-Amino-6-arylpyridazin-3(2H)-one Scaffold

A general and established method for the introduction of the C4-amino group is the reaction of a 6-aryl-4-halopyridazin-3(2H)-one with hydrazine hydrate. Alternatively, a more direct approach starts from a 6-arylpyridazin-3(2H)-one, which is then aminated using hydrazine monohydrate at elevated temperatures.

Experimental Protocol: Amination of 6-Phenylpyridazin-3(2H)-one

A mixture of 6-phenylpyridazin-3(2H)-one (1 g, 5.81 mmol) and hydrazine monohydrate (15 mL, 309 mmol) is heated at 120°C under a nitrogen atmosphere for 90 minutes. The reaction mixture is then cooled, and an additional portion of hydrazine monohydrate (15 mL, 309 mmol) is added. The mixture is subsequently heated at 120°C overnight. After cooling, the product can be isolated and purified using standard chromatographic techniques.

Below is a DOT script visualizing the general synthetic workflow for 4-Amino-6-arylpyridazin-3(2H)-ones.

Potential as Kinase Inhibitors: Insights from Structurally Related Compounds

While comprehensive kinase profiling of 4-Amino-6-arylpyridazin-3(2H)-ones is not yet widely published, the broader class of pyridazinone and fused pyridazine derivatives has shown significant activity against several important kinase targets. These findings provide a strong rationale for investigating the kinase inhibitory potential of the 4-Amino-6-arylpyridazin-3(2H)-one scaffold.

Structurally related compounds, such as pyrido[2,3-d]pyrimidin-7-ones and pyrazolo[3,4-d]pyridazinones, have been identified as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), B-cell receptor (BCR) kinases, and Fibroblast Growth Factor Receptor (FGFR).[1] For instance, a novel series of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives were recently identified as potent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[2] One of the lead compounds from this series demonstrated a favorable RIPK1 kinase inhibition with an IC50 value of 59.8 nM.[2]

The table below summarizes the kinase inhibitory activities of some pyridazinone-related scaffolds.

| Scaffold | Target Kinase(s) | Reported IC50 Values | Reference |